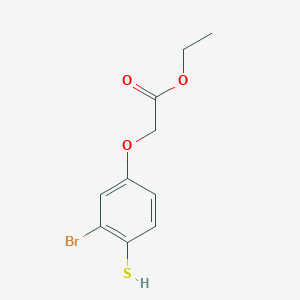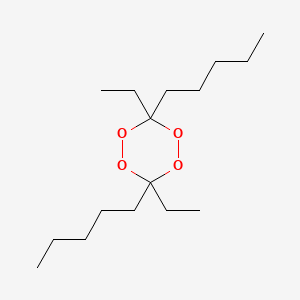
Dodecyl (2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl (2-methoxyphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are known for their stability and versatility in various chemical and biological applications. This compound features a dodecyl group (a 12-carbon alkyl chain) attached to a carbamate moiety, which is further linked to a 2-methoxyphenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl (2-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of dodecylamine with 2-methoxyphenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst to enhance the reaction rate. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is often purified using distillation or other separation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Dodecyl (2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield dodecylamine and 2-methoxyphenol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Dodecylamine and 2-methoxyphenol.
Oxidation: Corresponding aldehydes or acids.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Dodecyl (2-methoxyphenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents due to its stability and ability to interact with biological targets.
Organic Synthesis: Serves as a protecting group for amines in peptide synthesis and other organic reactions.
Industrial Applications: Utilized in the formulation of pesticides, fungicides, and herbicides due to its stability and effectiveness.
Biological Research: Investigated for its potential role in modulating enzyme activity and as a probe for studying biochemical pathways.
Mechanism of Action
The mechanism of action of dodecyl (2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The dodecyl chain enhances the compound’s ability to penetrate cell membranes, while the 2-methoxyphenyl group can participate in hydrogen bonding and other interactions with the target .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Butyl carbamate
Uniqueness
Dodecyl (2-methoxyphenyl)carbamate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and membrane permeability. The presence of the 2-methoxyphenyl group also allows for specific interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
648928-79-4 |
|---|---|
Molecular Formula |
C20H33NO3 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
dodecyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C20H33NO3/c1-3-4-5-6-7-8-9-10-11-14-17-24-20(22)21-18-15-12-13-16-19(18)23-2/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22) |
InChI Key |
VIZCPTGHMJXWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
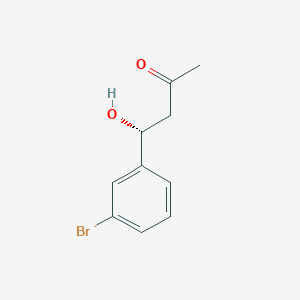
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
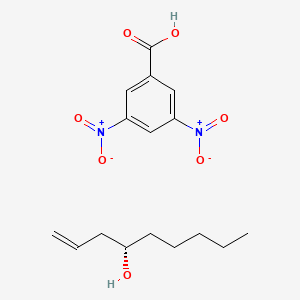
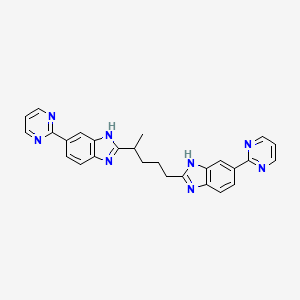
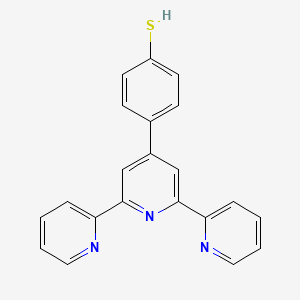
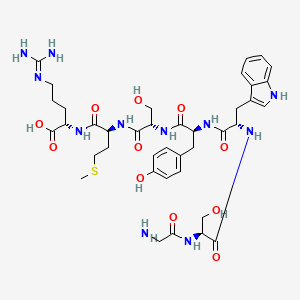
![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
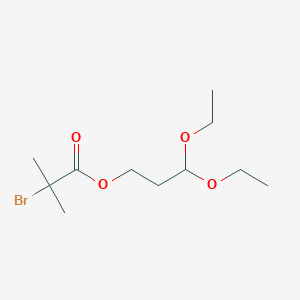
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
